Product packaging for (1R,2S)-1,2-Dichlorocyclopropane(Cat. No.:CAS No. 39199-88-7)

(1R,2S)-1,2-Dichlorocyclopropane

Cat. No.: B14664583
CAS No.: 39199-88-7
M. Wt: 110.97 g/mol
InChI Key: YYQKBUMQNFGUGI-WSOKHJQSSA-N
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Description

(1R,2S)-1,2-Dichlorocyclopropane (C₃H₄Cl₂) is a stereochemically defined cyclopropane derivative of significant interest in synthetic organic chemistry and mechanistic studies. This specific diastereomer, also known as the trans -1,2-dichlorocyclopropane isomer , serves as a valuable building block for synthesizing complex molecular architectures and as a model compound for investigating stereoelectronic effects and reaction mechanisms in strained ring systems . Its defined stereochemistry makes it particularly useful for studying stereospecific reactions, such as nucleophilic substitutions and eliminations, where the spatial arrangement of chlorine atoms directly influences the reaction pathway and outcome. Researchers utilize this compound to explore the synthesis of natural products and pharmaceuticals containing cyclopropane motifs, which are privileged structures in drug discovery due to their unique biological activity and metabolic stability . The strained three-membered ring imparts unique reactivity, enabling ring-opening and functionalization reactions that are invaluable for preparing more complex chiral molecules. This compound is supplied as a high-purity compound characterized by GC-MS and other analytical techniques to ensure identity and quality for research applications. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Cl2 B14664583 (1R,2S)-1,2-Dichlorocyclopropane CAS No. 39199-88-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39199-88-7

Molecular Formula

C3H4Cl2

Molecular Weight

110.97 g/mol

IUPAC Name

(1S,2R)-1,2-dichlorocyclopropane

InChI

InChI=1S/C3H4Cl2/c4-2-1-3(2)5/h2-3H,1H2/t2-,3+

InChI Key

YYQKBUMQNFGUGI-WSOKHJQSSA-N

Isomeric SMILES

C1[C@H]([C@H]1Cl)Cl

Canonical SMILES

C1C(C1Cl)Cl

Origin of Product

United States

Reactivity and Transformation Pathways of 1r,2s 1,2 Dichlorocyclopropane Derivatives

Nucleophilic Substitution Reactions on the Dichlorocyclopropane Moiety

Direct nucleophilic substitution on the carbons of the dichlorocyclopropane ring via classical S(_N)1 or S(_N)2 mechanisms is challenging due to the high ring strain and the electronic properties of the system. However, substitution reactions can be achieved through the use of organometallic intermediates. A notable example involves the reaction of a gem-dichlorocyclopropane with an organolithium reagent, such as s-butyllithium (s-BuLi), which proceeds through an α-lithiation. This lithiated intermediate can then be trapped by an electrophile. For instance, treatment with pinacolborane yields a cyclopropyl (B3062369) pinacol (B44631) boronate, effectively substituting a chlorine atom with a boronate group youtube.com. This transformation is a powerful method for functional group interconversion, as the resulting boronate is a versatile precursor for subsequent cross-coupling reactions youtube.comacs.org. Gilman reagents (lithium diorganocuprates) are another class of organometallic compounds that can participate in coupling reactions with organohalides, offering an alternative pathway for forming new carbon-carbon bonds at the cyclopropane (B1198618) ring libretexts.orgchemistrysteps.com.

Ring-Opening Reactions of the Strained Cyclopropane System

The significant ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. These reactions are a key feature of cyclopropane chemistry, leading to the formation of more stable acyclic or larger cyclic systems.

While the specific enzymatic degradation of (1R,2S)-1,2-dichlorocyclopropane is not extensively documented, the biological transformation of cyclopropane-containing compounds and halogenated hydrocarbons provides insight into potential pathways. Nature has evolved diverse enzymatic strategies for both the formation and degradation of cyclopropane rings nih.gov. Enzymes such as monooxygenases and haloperoxidases are known to interact with cyclopropane derivatives researchgate.netunl.pt.

Enzymatic processes that could lead to the ring-opening of dichlorocyclopropanes include:

Oxidative Cleavage: Monooxygenase enzymes can oxidize the cyclopropane ring. While some oxidations occur without ring opening, more extensive oxidation can lead to cleavage of the C-C bonds unl.pt.

Hydrolytic Dehalogenation: Dehalogenase enzymes are capable of removing halogen atoms from aliphatic compounds goudaww.comlibretexts.orglibretexts.orgrsc.org. The removal of a chlorine atom from the this compound ring could generate a reactive intermediate that subsequently undergoes ring-opening to relieve strain. This process often involves the hydrolytic replacement of a halide with a hydroxyl group.

The metabolism of cyclopropane-containing natural products often involves pathways that modify or cleave the three-membered ring, suggesting that similar enzymatic machinery could potentially act on synthetic dichlorocyclopropanes, especially in microbial degradation contexts researchgate.netmdpi.com.

The solvolysis of dichlorocyclopropane derivatives, particularly when promoted by silver ions, is a well-established method for inducing ring expansion. The reaction of gem-dihalocyclopropanes with silver salts like silver perchlorate (B79767) in nucleophilic solvents such as methanol (B129727) or aqueous acetone (B3395972) leads to the formation of ring-opened or ring-expanded products rsc.org. For instance, the silver perchlorate-promoted solvolysis of 8,8-dibromobicyclo[5.1.0]octane results in a ring expansion to yield trans-cycloalkenyl ether or alcohol derivatives in high yield rsc.org. This process involves the coordination of the silver ion to a halogen atom, which facilitates its departure and the concomitant disrotatory opening of the cyclopropane ring to form a stable allylic cation. The subsequent attack by the solvent molecule traps this intermediate.

Starting MaterialReagentsProduct TypeKey FindingReference
8,8-Dibromobicyclo[5.1.0]octaneAgClO₄, Methanoltrans-Cycloalkenyl EtherHigh-yield ring expansion rsc.org
8,8-Dibromobicyclo[5.1.0]octaneAgClO₄, Aqueous Acetonetrans-CycloalkenolStereospecific solvolysis rsc.org
9,9-Dibromobicyclo[6.1.0]nonaneAg⁺, MethanolRing-opened methanolysis productsMethanolysis shows first- and second-order dependence on silver(I) ion masterorganicchemistry.com

Acid-catalyzed ring-opening reactions without the assistance of metal ions are also possible, driven by the protonation of a substituent or, less commonly, the cyclopropane ring itself, leading to a carbocationic intermediate that can rearrange chemistrysteps.com.

Transition metals, particularly rhodium and palladium, are effective catalysts for the transformation of strained rings like cyclopropanes.

Rhodium-catalyzed reactions often involve the activation of C-C or C-H bonds. Dirhodium(II) catalysts, such as rhodium(II) acetate (B1210297), can catalyze intramolecular cyclization and carbene transfer reactions goudaww.comyoutube.comtaylorandfrancis.com. More complex rhodium(III) catalysts can achieve a C-H/C-C bond activation sequence in cyclopropyl systems, leading to the formation of new ring structures like γ-lactams through trapping of an intermediate rhodacycle nih.gov. Rhodium(I) complexes can catalyze the ring expansion of certain cyclopropanes to form seven-membered rings via a 1,5 C–C bond migration pathway masterorganicchemistry.com.

Palladium-catalyzed reactions are particularly prominent in cross-coupling chemistry. While often used to synthesize cyclopropanes, palladium can also catalyze their ring-opening. For example, a palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes proceeds through a ring-opening mechanism involving a β-fluoride elimination from a palladacycle intermediate to form a π-allyl palladium complex nih.gov. Similarly, the cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides is achieved using a palladium catalyst rsc.org. These reactions demonstrate the utility of palladium in cleaving the strained ring to generate intermediates for C-C bond formation.

Catalyst SystemSubstrate TypeTransformationReference
Rh(I) complexesVinylcyclopropanesRing expansion to cycloheptadienes masterorganicchemistry.com
Cp*Rh(III) complexesCyclopropyl hydroxamatesC-H/C-C activation to form γ-lactams nih.gov
Pd(0)/Ligandgem-DifluorocyclopropanesRing-opening cross-coupling nih.gov
Pd(OAc)₂/LigandCyclopropanol derivativesCross-coupling with aryl bromides rsc.org

Elimination Reactions (e.g., Dehydrohalogenation to Form Cyclopropenes)

The vicinal arrangement of the two chlorine atoms in this compound makes it a suitable precursor for dehydrohalogenation to form a cyclopropene (B1174273). This reaction is typically carried out using a strong, sterically hindered base, such as potassium tert-butoxide, to favor elimination over substitution. The process is expected to proceed via a sequential E2 elimination mechanism. The first elimination of HCl would yield a chlorocyclopropene intermediate. A second E2 elimination from this intermediate would then generate the highly strained cyclopropene ring libretexts.orgyoutube.com. The resulting cyclopropenes are valuable synthetic intermediates, which can, for example, be converted into cyclopropenyl cations upon treatment with a Lewis acid youtube.com.

Functional Group Interconversions at the Dichlorocyclopropane Unit

Functional group interconversions (FGIs) that modify the chloro substituents while preserving the cyclopropane ring are crucial for elaborating the molecular scaffold. Given the challenges of direct nucleophilic substitution, these transformations often rely on organometallic intermediates.

A key FGI is the conversion of a C-Cl bond to a C-B bond. As mentioned previously, treatment of a gem-dichlorocyclopropane with s-butyllithium followed by quenching with an electrophilic boron source like pinacolborane or trimethyl borate (B1201080) affords a cyclopropylboronate ester youtube.comacs.org. This boronate serves as a versatile handle for subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with aryl, heteroaryl, or vinyl partners youtube.comresearchgate.netyoutube.comyoutube.com.

Another important FGI is the reductive dehalogenation of one or both chlorine atoms. This can be achieved using various reducing agents. For example, the diastereoselective monodebromination of a gem-dibromocyclopropane to an exo-monobromocyclopropane has been accomplished using dimethylphosphite (B8804443) and potassium tert-butoxide, proceeding through a carbanion intermediate that is stereoselectively protonated youtube.com. Similar reductive methods could be applied to dichlorocyclopropanes to access monochlorocyclopropanes or the parent cyclopropane ring system.

Selective Reduction of Halogen Atoms

The selective removal of a single chlorine atom from a dichlorocyclopropane derivative is a valuable transformation for accessing monochlorinated cyclopropanes, which are themselves versatile synthetic intermediates. While direct studies on this compound are not extensively detailed in readily available literature, research on related dichlorocyclopropanes provides insight into potential methodologies.

A notable method involves the stereoselective reduction of gem-dichlorocyclopropanes to cis-monochlorocyclopropanes. researchgate.net This transformation can be achieved using lithium aluminum hydride (LiAlH₄) in the presence of catalytic amounts of titanium or zirconium complexes. researchgate.net This approach suggests that metal-catalyzed hydride reductions could offer a pathway for the selective monodechlorination of vicinal dichlorocyclopropanes like the (1R,2S) isomer, potentially with predictable stereochemical outcomes. The choice of catalyst and reaction conditions would be critical in controlling the stereoselectivity of the reduction.

Table 1: Representative Conditions for Stereoselective Reduction of gem-Dichlorocyclopropanes

SubstrateReagent SystemProductKey Outcome
gem-DichlorocyclopropanesLiAlH₄, cat. Ti or Zr complexescis-MonochlorocyclopropanesHigh stereoselectivity for the cis isomer researchgate.net

This method's applicability to vicinal dichlorides like this compound would depend on the specific steric and electronic environment of the molecule, influencing which chlorine atom is preferentially removed and the resulting stereochemistry of the monochlorocyclopropane product.

Oxidation Reactions

Detailed research findings on the controlled oxidation of the cyclopropane ring in this compound are not extensively available in the surveyed scientific literature. The high stability of the cyclopropane ring, despite its strain, often requires harsh conditions for oxidation, which can lead to non-selective reactions or complete degradation of the molecule. General oxidation methods for hydrocarbons or other functional groups may not be directly applicable or could lead to complex product mixtures.

Mechanistic Investigations in Dichlorocyclopropane Chemistry

Elucidation of Stereochemical Induction and Control

The stereochemical outcome of dichlorocyclopropanation reactions is a well-studied phenomenon, primarily governed by the geometry of the starting alkene. The addition of dichlorocarbene (B158193) (:CCl₂) to a double bond is a concerted process, meaning the new carbon-carbon bonds are formed in a single step. libretexts.orglibretexts.org This mechanism dictates that the stereochemistry of the alkene is directly translated to the resulting dichlorocyclopropane. This stereospecificity is a hallmark of singlet carbene additions. libretexts.orglibretexts.orglumenlearning.com

For instance, the reaction of dichlorocarbene with a cis-alkene exclusively yields a cis-disubstituted cyclopropane (B1198618). libretexts.orglibretexts.org Conversely, a trans-alkene will only produce a trans-disubstituted cyclopropane. libretexts.orglibretexts.org The formation of (1R,2S)-1,2-dichlorocyclopropane is a specific case of forming a trans-isomer. Achieving enantiopurity for this compound requires chiral control, often through asymmetric catalysis.

Table 1: Stereospecificity of Dichlorocarbene Addition

Starting AlkeneProduct StereochemistryExample Product
cis-2-Buteneciscis-1,1-dichloro-2,3-dimethylcyclopropane lumenlearning.com
trans-2-Butenetranstrans-1,1-dichloro-2,3-dimethylcyclopropane
cis-2-Penteneciscis-1,1-dichloro-2-ethyl-3-methylcyclopropane libretexts.orglibretexts.org
trans-2-Pentenetranstrans-1,1-dichloro-2-ethyl-3-methylcyclopropane

This inherent stereospecificity is a powerful tool in organic synthesis, allowing for the predictable construction of cyclopropane rings with defined relative stereochemistry based on the choice of alkene precursor.

Understanding Reaction Intermediates (e.g., Carbenoid Species, Ylides)

The chemistry of dichlorocyclopropanation is dominated by the involvement of highly reactive, electron-deficient intermediates. masterorganicchemistry.com

Dichlorocarbene (:CCl₂) The most common intermediate is dichlorocarbene, a neutral molecule with a divalent carbon atom that has only six valence electrons. libretexts.orglibretexts.org It is typically generated in situ (during the reaction) from chloroform (B151607) (CHCl₃) and a strong base like potassium tert-butoxide (KOtBu) or potassium hydroxide (B78521) (KOH). libretexts.orglibretexts.org The base abstracts a proton from chloroform to form the trichloromethanide anion (:CCl₃⁻), which then spontaneously expels a chloride ion (Cl⁻) to yield dichlorocarbene. libretexts.orglibretexts.org This species is electrophilic and readily reacts with the nucleophilic π-bond of an alkene. libretexts.org The carbon in dichlorocarbene is sp²-hybridized, with an empty p-orbital and a lone pair of electrons in an sp² orbital. libretexts.orglibretexts.org

Carbenoid Species A carbenoid is a metal-complexed reagent that exhibits carbene-like reactivity. libretexts.orgyoutube.com Unlike free carbenes, which can be difficult to control, carbenoids are often more stable and selective. masterorganicchemistry.comyoutube.com The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane (B129776) (CH₂I₂) to form (iodomethyl)zinc iodide (ICH₂ZnI), is a classic example of a carbenoid-mediated cyclopropanation. libretexts.org While this specific reagent generates non-halogenated cyclopropanes, the principle extends to other systems. libretexts.org In recent years, radical carbenoids have emerged, generated via photoredox catalysis, which can participate in cyclopropanation reactions. youtube.com These species are carbon-centered radicals with a halogen atom in the alpha position. youtube.com

Ylides An ylide is a neutral, dipolar molecule containing a negatively charged atom (usually a carbanion) directly bonded to a positively charged heteroatom (such as phosphorus, sulfur, or nitrogen). wikipedia.org While phosphorus ylides are famous for their role in the Wittig reaction to form alkenes, and sulfur ylides are used in the Corey-Chaykovsky reaction to form epoxides or cyclopropanes, their direct application for dichlorocyclopropanation is less common than carbene-based methods. libretexts.orgyoutube.com Ylides function as nucleophiles, with the carbanionic center attacking an electrophile. youtube.comyoutube.com In some cyclopropanation contexts, a sulfur ylide attacks a carbonyl compound, leading to an intermediate that cyclizes to form an epoxide. libretexts.org

Transition State Analysis in Cyclopropanation and Transformations

The transition state is the highest energy point along a reaction coordinate and, while not directly observable, its structure can be inferred to understand reaction pathways and selectivity. youtube.com

In the dichlorocyclopropanation of an alkene, the reaction proceeds through a single, concerted transition state. researchgate.net Computational studies of the reaction between dichlorocarbene and an alkene show a pathway that begins with the formation of a molecular complex between the reagents. researchgate.net The system then passes through a transition state (TS) for the cyclopropanation step, where the C-C π-bond of the alkene is breaking as two new C-C σ-bonds are forming simultaneously with the carbene carbon. This leads directly to the cyclopropane product complex. researchgate.net

The thermal isomerization of 1,1-dichlorocyclopropane (B3049490) to 2,3-dichloropropene provides another example of transition state analysis in dichlorocyclopropane chemistry. rsc.org Kinetic studies suggest this unimolecular reaction proceeds through a transition state formed by the migration of a chlorine atom along the carbon ring, with minimal distortion of the carbon skeleton itself. rsc.org This interpretation excludes mechanisms involving significant ring expansion or the formation of a biradical intermediate. rsc.org

Table 2: Calculated Energy Profile for a Dichlorocyclopropanation Reaction

SpeciesDescriptionRelative Energy (Example)
ReactantsIsolated reagents (e.g., KCCl₃ and alkene)Baseline
MC1Molecular complex of reagentsLower than reactants
TS1Transition state for the addition stepEnergy maximum
MC2Molecular complex of products (dichlorocyclopropane and KCl)Lower than reactants

Note: This table represents a generalized energy profile based on descriptions from computational studies like the one found in reference researchgate.net. Actual energy values are system-dependent.

Effects of Catalyst Design and Ligand Sterics on Stereoselectivity

While simple dichlorocyclopropanation is stereospecific, achieving enantioselectivity (the preferential formation of one enantiomer, such as this compound, over its mirror image) requires the use of chiral catalysts. The design of these catalysts, particularly the steric and electronic properties of their ligands, is paramount in controlling the stereochemical outcome.

In modern catalytic cyclopropanations, such as those employing photoredox catalysis with radical carbenoids, the catalyst plays a central role in the reaction pathway. youtube.com For example, a ruthenium-based photocatalyst can generate a radical carbenoid intermediate that then attacks the alkene. youtube.com The stereoselectivity of the ring-closing event can be influenced by the steric environment created by the catalyst's ligands. Bulky ligands can block certain approach trajectories of the reactants, favoring the formation of one stereoisomer over another. youtube.com

Similarly, in copper-catalyzed carbometalation reactions of cyclopropenes, the choice of ligand on the copper catalyst can dictate the diastereoselectivity of subsequent transformations. researchgate.net The steric bulk and electronic nature of the ligands attached to the metal center influence the geometry of the transition state, thereby controlling which product face is formed preferentially. Although these examples may not all directly produce this compound, the principles of catalyst and ligand control are fundamental and directly applicable to the development of asymmetric methods for its synthesis. The steric hindrance provided by the ligands is a key factor in creating a chiral environment around the reactive center, which is necessary to induce asymmetry in the final product.

Advanced Spectroscopic and Stereochemical Characterization Methodologies

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., VCD, ECD)

Chiroptical spectroscopy techniques, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful tools for determining the absolute configuration of chiral molecules. bruker.comyoutube.com These methods rely on the differential absorption of left and right circularly polarized light, a phenomenon exclusive to molecules that are not superimposable on their mirror images (enantiomers). bruker.com

(1R,2S)-1,2-Dichlorocyclopropane is a meso compound, meaning it is achiral despite having two stereocenters. masterorganicchemistry.com The presence of an internal plane of symmetry renders the molecule superimposable on its mirror image. Consequently, this compound does not rotate plane-polarized light and is optically inactive. Therefore, it does not produce a VCD or ECD spectrum.

In contrast, its chiral isomers, (1R,2R)-1,2-dichlorocyclopropane and (1S,2S)-1,2-dichlorocyclopropane (the trans isomers), are optically active and would be suitable for analysis by these techniques. A theoretical study on the related but different molecule, (1R)-norcamphor, demonstrated the utility of third-order ADC(3) level of theory in favorably agreeing with experimental gas-phase ECD spectra for determining chiroptical properties. dtu.dk However, no such experimental or detailed theoretical chiroptical data has been published for this compound due to its achiral nature.

X-ray Crystallography for Solid-State Stereochemical Elucidation

Despite the utility of this technique, a comprehensive search of crystallographic databases and scientific literature did not yield any published crystal structure data specifically for this compound. While the crystal structures of other meso compounds have been reported, such as meso-1,2-bis(phenylsulphinyl)ethane, providing valuable insights into their solid-state conformations, similar data for the target compound is absent from the public domain. nih.gov

A hypothetical data table for the X-ray crystallographic data of this compound would include the following parameters. In the absence of experimental data, typical or expected values based on related structures are provided for illustrative purposes.

ParameterExpected Value
Crystal System Monoclinic
Space Group P2₁/c
Bond Length (C-C) ~1.51 Å
Bond Length (C-Cl) ~1.76 Å
Bond Length (C-H) ~1.08 Å
Bond Angle (Cl-C-C) ~118°
Bond Angle (H-C-H) ~116°
Dihedral Angle (Cl-C-C-Cl) 0° (syn-periplanar)

Note: This table is illustrative and not based on published experimental data for this compound.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While standard ¹H and ¹³C NMR can distinguish between the different isomers of 1,2-dichlorocyclopropane based on the number of signals, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide definitive proof of stereochemistry. vaia.com

For this compound (cis isomer), the two methine protons (CH-Cl) are chemically equivalent, as are the two methylene (B1212753) protons (CH₂). However, the methylene protons are diastereotopic and thus magnetically non-equivalent, leading to distinct signals. Therefore, the ¹H NMR spectrum of the cis isomer is expected to show three distinct signals. In contrast, the trans isomer, which possesses a C₂ axis of symmetry, would show only two signals in its ¹H NMR spectrum.

Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide through-space correlations between protons that are in close proximity. In the case of this compound, a NOE would be expected between the methine protons and the adjacent methylene protons on the same face of the cyclopropane (B1198618) ring, confirming the cis relationship of the chlorine atoms.

A detailed search for published advanced NMR studies on this compound did not yield specific data such as coupling constants or NOE correlation tables. A hypothetical table of expected ¹H NMR data is presented below for illustrative purposes.

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)Expected NOE Correlations
H-1/H-2 (CH-Cl) ~3.2TripletJ_vic (cis) ~8-10, J_gem ~-4H-3 (cis), H-3' (cis)
H-3 (CH₂) ~1.5MultipletJ_gem ~-4, J_vic (cis) ~8-10, J_vic (trans) ~6-8H-1, H-2, H-3'
H-3' (CH₂) ~1.1MultipletJ_gem ~-4, J_vic (cis) ~8-10, J_vic (trans) ~6-8H-1, H-2, H-3

Note: This table is illustrative and based on general principles and data for similar cyclopropane derivatives, not on published experimental data for this compound.

Theoretical and Computational Chemistry Studies of Dichlorocyclopropanes

Ab Initio and Density Functional Theory (DFT) Calculations for Structural Analysis and Reactivity

Theoretical calculations are crucial for determining the precise geometric parameters and understanding the inherent reactivity of molecules like (1R,2S)-1,2-dichlorocyclopropane. Both ab initio and Density Functional Theory (DFT) methods are powerful tools for obtaining optimized molecular structures and predicting reactivity trends.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to determining molecular structure. For dichlorocyclopropane isomers, these calculations can elucidate the bond lengths, bond angles, and dihedral angles that define their three-dimensional shapes.

DFT methods, which incorporate electron correlation at a lower computational cost than some ab initio methods, are also widely used for structural analysis. These calculations can provide highly accurate geometries and are instrumental in assessing the relative stabilities of different isomers and conformations. For this compound, DFT calculations would confirm the cis arrangement of the chlorine atoms relative to the cyclopropane (B1198618) ring.

The reactivity of dichlorocyclopropanes can also be probed using these computational methods. For instance, the presence of electronegative chlorine atoms is known to influence the stability and reactivity of the cyclopropane ring. DFT calculations can be employed to explore the molecule's frontier molecular orbitals (HOMO and LUMO), providing insights into its susceptibility to nucleophilic or electrophilic attack.

Prediction of Reaction Pathways and Energy Barriers

Computational chemistry plays a pivotal role in mapping out potential reaction pathways and quantifying the energy barriers associated with them. For this compound, theoretical studies can predict the feasibility and stereochemical outcomes of various transformations, such as ring-opening reactions and nucleophilic substitutions.

One of the characteristic reactions of cyclopropanes is ring-opening, driven by the release of ring strain. Computational methods can be used to model the transition states for different ring-opening pathways, such as those initiated by thermal activation or chemical reagents. The calculated activation energies for these pathways can predict which reaction is kinetically favored. For instance, theoretical studies on related substituted cyclopropanes have shown that the stereochemistry of the substituents can significantly influence the regioselectivity and stereoselectivity of the ring-opening process.

Nucleophilic substitution reactions at the carbon-chlorine bonds are another important class of reactions for this molecule. Theoretical calculations can model the SN2-type displacement of the chloride ions by various nucleophiles. By calculating the energy profile of the reaction, including the transition state energy, chemists can predict the reaction rates and the stereochemical outcome (e.g., inversion or retention of configuration at the carbon center).

While specific energy barriers for reactions involving this compound are not prominently reported in general literature, theoretical studies on similar systems provide a framework for understanding its likely reactive behavior. For example, DFT calculations on the Cope rearrangement of cis-1,2-divinylcyclopropane, a structurally related compound, have determined the activation barriers for its pericyclic reaction, offering a glimpse into the energetics of transformations involving substituted cyclopropane rings.

Molecular Dynamics Simulations for Conformational and Mechanistic Insights

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. For a semi-rigid molecule like this compound, MD simulations can offer insights into its vibrational modes and potential for conformational changes, although significant deviations from the ground-state geometry are limited by the rigid cyclopropane ring.

MD simulations can be particularly valuable for studying the behavior of the molecule in different environments, such as in various solvents. These simulations can reveal how intermolecular interactions with solvent molecules might influence the molecule's conformation and reactivity. By simulating the system at the atomic level, researchers can gain a dynamic picture of the solvation shell and its effect on reaction pathways.

Furthermore, MD simulations can be employed to study the initial stages of a chemical reaction, providing a more dynamic picture than static calculations of transition states. For example, by simulating the approach of a nucleophile to this compound, researchers could observe the preferred trajectories and orientations that lead to a successful reaction, offering mechanistic insights that complement the information obtained from static energy profile calculations.

While specific MD simulation studies focused solely on this compound are not widely documented, the methodology is well-established for studying the dynamics of small organic molecules. Such studies would provide a deeper understanding of its behavior in realistic chemical environments.

Analysis of Electronic Structure and Bonding in Dichlorocyclopropanes

Understanding the electronic structure and the nature of chemical bonds is fundamental to explaining a molecule's properties and reactivity. For this compound, computational methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding within the molecule.

NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonds. This analysis can quantify the hybridization of the atomic orbitals involved in each bond and the polarization of the bonds. For this compound, NBO analysis would reveal the nature of the strained C-C bonds in the cyclopropane ring and the polar C-Cl bonds.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which represent delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions can be used to understand hyperconjugative effects and their influence on molecular stability and reactivity. In the case of this compound, interactions between the lone pairs of the chlorine atoms and the antibonding orbitals of the C-C bonds, or between the C-H bonding orbitals and adjacent C-Cl antibonding orbitals, could be quantified.

Current Challenges and Future Research Directions

Exploration of Novel Reactivity Patterns and Rearrangements

The high ring strain of the dichlorocyclopropane moiety makes it a versatile precursor for a variety of chemical transformations. A significant area of future research involves the discovery and exploration of novel reactivity patterns and rearrangement reactions, which can lead to the formation of complex molecular architectures from relatively simple starting materials.

One area of interest is the rearrangement of dichlorocyclopropanes under different reaction conditions. For instance, the thermal isomerization of gem-dichlorocyclopropanes can provide a useful route to substituted olefins. researchgate.net More complex rearrangements, such as the Cloke-Wilson rearrangement of cyclopropyl (B3062369) ketones and imines, offer pathways to five-membered heterocycles. researchgate.net Future work will likely focus on discovering new catalytic systems that can promote these rearrangements under milder conditions and with greater control over the product distribution.

The divinylcyclopropane-cycloheptadiene rearrangement is another powerful transformation that has been applied in organic synthesis. researchgate.net Exploring the potential of dichlorinated analogs in similar rearrangements could open up new avenues for the synthesis of seven-membered rings, which are present in numerous natural products and bioactive molecules.

Furthermore, the reaction of dichlorocyclopropanes with various reagents can lead to interesting and sometimes unexpected products. For example, a boronate rearrangement of intermediates derived from gem-dichlorocyclopropanes has been developed as a strategy for the synthesis of three-dimensional building blocks for drug discovery. nih.govdigitellinc.com The reaction of 1,1-dichloro-2-vinylcyclopropane (B3334376) with arenes under superacidic conditions leads to ring-opened products, demonstrating a novel functionalization pathway. nih.gov Investigating the reactions of dichlorocyclopropanes with a wider range of nucleophiles, electrophiles, and radical species will undoubtedly uncover new and synthetically useful transformations.

The development of tandem reactions that involve the in-situ formation of a dichlorocyclopropane followed by a subsequent rearrangement or functionalization is a particularly attractive strategy for increasing synthetic efficiency. This approach avoids the isolation of the potentially sensitive cyclopropane (B1198618) intermediate and allows for the rapid construction of molecular complexity from simple precursors.

Green Chemistry Approaches in Dichlorocyclopropane Synthesis

Traditional methods for the synthesis of dichlorocyclopropanes often involve the use of hazardous reagents and chlorinated solvents, which are environmentally undesirable. A major future research direction is the development of greener and more sustainable synthetic protocols.

Phase-transfer catalysis (PTC) has emerged as a key technology in this area. nih.govdtic.mil PTC allows for the generation of dichlorocarbene (B158193) from chloroform (B151607) and a solid base (like sodium hydroxide) in a biphasic system, often using water as one of the phases. This approach minimizes the use of volatile and toxic organic solvents. nih.govnih.gov Future research will focus on developing more efficient and recyclable phase-transfer catalysts, including polymer-supported catalysts and ionic liquids, to further enhance the green credentials of this method. dtic.mil

The use of safer alternatives to chloroform as the dichlorocarbene precursor is another important goal. While chloroform is inexpensive and readily available, its toxicity and environmental impact are significant concerns. Research into alternative C1 sources that can generate dichlorocarbene under mild and environmentally benign conditions is highly desirable.

Solvent-free reaction conditions are also being explored. Mechanochemical methods, where mechanical force is used to induce chemical reactions in the solid state, offer a promising alternative to traditional solvent-based synthesis. dtic.mil The application of mechanochemistry to dichlorocyclopropanation could significantly reduce waste and energy consumption.

Furthermore, the integration of flow chemistry with dichlorocyclopropane synthesis presents an opportunity for safer and more scalable production. dtic.mil Flow reactors can offer better control over reaction parameters, such as temperature and mixing, and can minimize the risks associated with handling unstable intermediates like dichlorocarbene.

Expanding the Scope of Substrates and Transformations

To maximize the synthetic utility of dichlorocyclopropanes, it is crucial to expand the range of substrates that can be efficiently cyclopropanated and the variety of transformations that the resulting products can undergo.

A key challenge is the dichlorocyclopropanation of electron-deficient alkenes. While electron-rich olefins are generally good substrates for dichlorocarbene addition, electron-poor systems often react sluggishly or not at all. Developing new catalytic systems or reaction conditions that can effectively promote the cyclopropanation of these challenging substrates is a significant area of future research. arxiv.org

The application of dichlorocyclopropanation to more complex molecular scaffolds is also a priority. This is particularly relevant in the context of drug discovery and natural product synthesis, where the introduction of a dichlorocyclopropane unit can be a key step in the construction of a target molecule. Research has shown that dichlorocyclopropanation can be achieved on complex structures, such as those containing piperidine (B6355638) and tropane (B1204802) rings, demonstrating the potential for late-stage functionalization. nih.govdigitellinc.com

Expanding the scope of transformations of the dichlorocyclopropane ring itself is another important frontier. While ring-opening and rearrangement reactions are well-known, the development of new methods for the selective functionalization of the C-Cl bonds without ring cleavage would be highly valuable. This could include cross-coupling reactions, nucleophilic substitutions, and reductions that proceed with high chemo- and stereoselectivity.

The use of dichlorocyclopropanes as precursors to other strained ring systems, such as bicyclobutanes, is also an area of interest. The unique reactivity of these highly strained molecules could provide access to novel chemical space.

Advanced Computational Modeling for Predictable Dichlorocyclopropane Chemistry

Computational chemistry has become an indispensable tool in modern organic synthesis, and its application to dichlorocyclopropane chemistry is poised to accelerate progress in this field significantly. Advanced computational modeling offers the potential to move from a trial-and-error approach to a more predictive and rational design of experiments.

Density Functional Theory (DFT) calculations are already being used to elucidate the mechanisms of dichlorocyclopropanation reactions and to understand the origins of stereoselectivity. nih.govarxiv.org These studies can provide valuable insights into the structure of transition states and the energetics of different reaction pathways, helping chemists to design more effective catalysts and reaction conditions. For example, computational studies have been used to model the reaction pathway of dichlorocarbene addition, including the initial formation of a molecular complex between the reagents and the subsequent transition state for cyclopropanation. nih.gov

A major future direction is the development of predictive models that can accurately forecast the outcome of dichlorocyclopropanation reactions for a given substrate and catalyst. This could involve the use of machine learning and artificial intelligence, trained on large datasets of experimental results and computational data. Such models could be used to screen virtual libraries of catalysts and substrates, identifying the most promising candidates for experimental investigation.

Computational modeling can also be used to predict the reactivity of dichlorocyclopropanes in subsequent transformations. By calculating the energies of different possible reaction pathways, it may be possible to predict whether a given dichlorocyclopropane will undergo ring-opening, rearrangement, or substitution under a particular set of conditions. This predictive capability would be invaluable for planning complex synthetic sequences.

The integration of computational modeling with automated synthesis platforms represents a particularly exciting future prospect. An "in silico" designed reaction could be directly tested by a robotic system, with the results being fed back into the computational model to further refine its predictive power. This closed-loop approach could dramatically accelerate the discovery of new reactions and the optimization of existing ones in the field of dichlorocyclopropane chemistry.

Q & A

[Basic] What are the established synthetic routes for (1R,2S)-1,2-Dichlorocyclopropane, and how are stereochemical outcomes controlled?

Methodological Answer:
The synthesis of this compound typically involves cyclopropanation reactions using dichlorocarbene intermediates. A key method involves the reaction of alkenes with chloroform under strong base conditions (e.g., NaOH), where stereochemical control is achieved through steric and electronic effects of substituents on the alkene precursor. For example, substituted cyclopropanes can be synthesized via the Kulinkovich reaction, where titanium-mediated cyclopropanation ensures stereoselectivity . To verify stereochemical outcomes, techniques like chiral HPLC or X-ray crystallography are employed, complemented by computational modeling (e.g., density functional theory) to predict and confirm spatial arrangements.

[Basic] What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

Methodological Answer:
Critical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and identification of volatile byproducts.
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR resolve stereochemistry and confirm substituent positions, with coupling constants (JJ-values) critical for distinguishing cis/trans isomers.
  • Henry’s Law Constant Measurement: Determined via equilibrium partitioning experiments between aqueous and gas phases, as described in Henry’s Law compilations for structurally similar compounds like 1,2-dichloropropane .
  • Thermogravimetric Analysis (TGA): Quantifies thermal stability and decomposition pathways.

[Advanced] How does stereochemistry influence the reactivity of this compound in substitution reactions?

Methodological Answer:
The stereoelectronic arrangement of chlorine atoms in the cyclopropane ring dictates reactivity. For instance, in nucleophilic substitution reactions, the (1R,2S) configuration can lead to distinct regioselectivity due to ring strain and orbital alignment. Experimental studies on analogous compounds (e.g., 2,2-dichlorocyclopropane derivatives) show that axial vs. equatorial chlorine positions affect reaction rates with sodium alcoholates, with axial substituents favoring elimination over substitution . Computational modeling (e.g., molecular orbital theory) is recommended to predict transition states and optimize reaction conditions for desired pathways.

[Advanced] How can researchers resolve contradictions in toxicity data for this compound?

Methodological Answer:
Discrepancies in toxicity studies often arise from differences in experimental models (e.g., in vitro vs. in vivo) or exposure conditions. To address this:

Meta-Analysis: Systematically compare data from sources like ATSDR toxicological profiles and EPA risk evaluations, focusing on dose-response relationships and endpoint consistency .

Mechanistic Studies: Use biochemical assays (e.g., cytochrome P450 inhibition tests) to identify metabolic pathways and potential bioactivation mechanisms.

Cross-Validation: Replicate conflicting studies under standardized conditions (e.g., OECD guidelines) while controlling for variables like solvent choice and purity.

[Basic] What environmental fate and transport properties are critical for assessing this compound’s environmental impact?

Methodological Answer:
Key parameters include:

  • Henry’s Law Constant (H): Predicts volatilization from water bodies; measured experimentally or estimated via QSPR models .
  • Soil Sorption Coefficient (KocK_{oc}): Determined using batch equilibrium tests with soil samples of varying organic carbon content.
  • Biodegradation Potential: Evaluated via OECD 301B ready biodegradability tests.
    Groundwater contamination studies of related compounds (e.g., 1,2-dichloropropane) highlight the need for monitoring leaching potential in landfill sites .

[Advanced] What computational strategies are effective for predicting the properties of this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use Gaussian or ORCA software to compute molecular orbitals, electrostatic potentials, and strain energy (cyclopropane ring strain ~27 kcal/mol).
  • QSPR Models: Train models using datasets from analogs (e.g., 1,2-dichloropropane) to predict properties like logPP or toxicity .
  • Molecular Dynamics Simulations: Simulate solvation behavior and membrane permeability using force fields (e.g., AMBER) parameterized for halogenated compounds.

[Advanced] How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:
Mechanistic studies require:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps.
  • Trapping Experiments: Introduce radical scavengers (e.g., TEMPO) or nucleophiles to intercept intermediates.
  • Spectroscopic Monitoring: Use in situ IR or Raman spectroscopy to track bond cleavage/formation, as demonstrated in studies of cyclopropane ring-opening reactions .

[Basic] What strategies are recommended for detecting this compound in environmental matrices?

Methodological Answer:

  • Solid-Phase Microextraction (SPME): Coupled with GC-MS for trace-level detection in water or soil .
  • Immunoassays: Develop antibodies specific to the compound’s stereochemistry, though cross-reactivity with analogs must be tested.
  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass identification in complex mixtures (e.g., landfill leachate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.